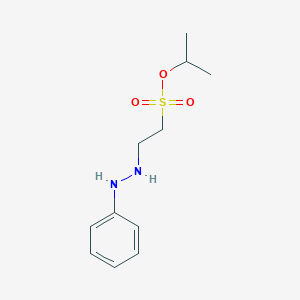
Propan-2-yl 2-(2-phenylhydrazinyl)ethane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl 2-(2-phenylhydrazinyl)ethane-1-sulfonate is a chemical compound known for its unique structure and properties It is characterized by the presence of a sulfonate group, a phenylhydrazinyl moiety, and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2-(2-phenylhydrazinyl)ethane-1-sulfonate typically involves the reaction of isopropyl ethanesulfonate with phenylhydrazine under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-(2-phenylhydrazinyl)ethane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.
Substitution: The phenylhydrazinyl moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfinate or thiol derivatives.
Substitution: Various substituted phenylhydrazinyl derivatives.
Scientific Research Applications
Propan-2-yl 2-(2-phenylhydrazinyl)ethane-1-sulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Propan-2-yl 2-(2-phenylhydrazinyl)ethane-1-sulfonate involves its interaction with specific molecular targets. The phenylhydrazinyl moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition or modulation of their activity. The sulfonate group enhances the compound’s solubility and facilitates its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
Propan-2-yl ethanesulfonate: Lacks the phenylhydrazinyl moiety, making it less reactive in certain biochemical applications.
Phenylhydrazine: Does not contain the sulfonate group, resulting in different solubility and reactivity profiles.
Sulfonic acid derivatives: Similar in terms of the sulfonate group but differ in their overall structure and reactivity.
Uniqueness
Propan-2-yl 2-(2-phenylhydrazinyl)ethane-1-sulfonate is unique due to the combination of the phenylhydrazinyl moiety and the sulfonate group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
62692-70-0 |
|---|---|
Molecular Formula |
C11H18N2O3S |
Molecular Weight |
258.34 g/mol |
IUPAC Name |
propan-2-yl 2-(2-phenylhydrazinyl)ethanesulfonate |
InChI |
InChI=1S/C11H18N2O3S/c1-10(2)16-17(14,15)9-8-12-13-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9H2,1-2H3 |
InChI Key |
VTVXOXUMJQZZTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OS(=O)(=O)CCNNC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















